molecular formula C13H14N4O B2899154 N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide CAS No. 2034621-13-9

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide

Cat. No.: B2899154
CAS No.: 2034621-13-9
M. Wt: 242.282
InChI Key: KQJMVVUMSODGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their rigid, planar structures that incorporate both pyrazole and pyrimidine rings.

Mechanism of Action

Target of Action

The primary target of N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagen. It plays a crucial role in cell adhesion, proliferation, and differentiation .

Mode of Action

this compound interacts with DDR1, inhibiting its enzymatic activity . This interaction results in the suppression of DDR1’s downstream signaling pathways, thereby affecting cellular processes such as cell proliferation and differentiation .

Biochemical Pathways

The inhibition of DDR1 by this compound affects various biochemical pathways. For instance, it can suppress the kinase activities of DDR2, Bcr-Abl, and c-Kit . These pathways play significant roles in cell proliferation, differentiation, and survival.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound possesses good pharmacokinetic profiles. It has been found to have oral bioavailabilities of 67.4% and 56.2% , indicating that a significant proportion of the drug is absorbed into the bloodstream when administered orally.

Result of Action

The inhibition of DDR1 by this compound results in potent suppression of cancer cell proliferation, invasion, adhesion, and tumorigenicity . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with pyrimidine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide is unique due to its specific structural features and the presence of the cyclohex-3-enecarboxamide moiety.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylcyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(10-4-2-1-3-5-10)16-11-8-14-12-6-7-15-17(12)9-11/h1-2,6-10H,3-5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJMVVUMSODGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.